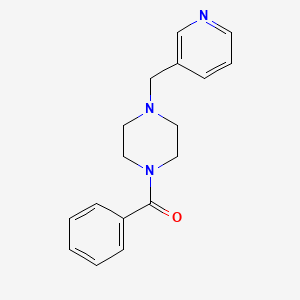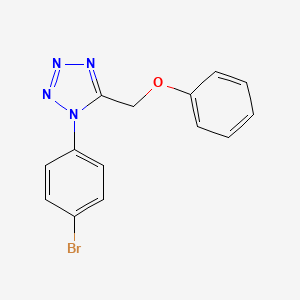
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone
Vue d'ensemble
Description
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone, also known as Resveratrol, is a natural polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol has gained considerable attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone is complex and not fully understood. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been shown to activate various signaling pathways, including the SIRT1 pathway, which plays a role in regulating cellular metabolism and aging. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has also been shown to have antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been shown to have various biochemical and physiological effects. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has also been shown to have anti-cancer properties, inhibiting the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has several advantages for lab experiments. It is readily available and can be synthesized through various methods. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone is also relatively inexpensive compared to other compounds used in research. However, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has some limitations for lab experiments. It has low bioavailability, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to study the effects of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone over a long period.
Orientations Futures
There are several future directions for 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone research. One area of research is the development of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone analogs that have improved bioavailability. Another area of research is the study of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone in combination with other compounds to enhance its effects. Additionally, more research is needed to fully understand the mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone and its potential health benefits.
Conclusion:
In conclusion, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone is a natural polyphenolic compound with potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone can be synthesized through various methods and has been extensively studied for its potential in treating various diseases and promoting longevity. While 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has some limitations for lab experiments, there are several future directions for 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone research, including the development of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone analogs and the study of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone in combination with other compounds.
Méthodes De Synthèse
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone involves the reaction of 4-methylphenol with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone. Plant extraction involves the extraction of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone from natural sources such as grapes and berries.
Applications De Recherche Scientifique
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been studied for its potential in treating various diseases, including cardiovascular disease, diabetes, and cancer. 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has also been studied for its potential in promoting longevity and reducing the effects of aging.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10-2-5-12(6-3-10)19-9-15(18)13-7-4-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYZDIYAPIHHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160410 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone | |
CAS RN |
137987-84-9 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)





![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
